3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid
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Overview
Description
3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid is a chemical compound with the molecular formula C17H13ClN2O3 and a molecular weight of 328.75 g/mol This compound is known for its unique structure, which includes a quinoline ring substituted with a chloro and methoxy group, and an amino benzoic acid moiety
Preparation Methods
The synthesis of 3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Coupling with benzoic acid: The final step involves coupling the quinoline derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it has been identified as an NADH-competitive inhibitor of lactate dehydrogenase A (LDHA), an enzyme involved in the glycolytic pathway. By inhibiting LDHA, the compound disrupts the conversion of pyruvate to lactate, leading to altered metabolic profiles and impaired cell survival in cancer cells . This mechanism makes it a compelling candidate for cancer therapy.
Comparison with Similar Compounds
3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid can be compared with other quinoline derivatives and amino benzoic acids:
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in their substituents and biological activities.
Amino benzoic acids: Compounds like para-aminobenzoic acid (PABA) have similar structures but different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities .
Properties
Molecular Formula |
C17H13ClN2O3 |
---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
3-[(7-chloro-6-methoxyquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-16-8-12-14(5-6-19-15(12)9-13(16)18)20-11-4-2-3-10(7-11)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
InChI Key |
LGEPIJVCZTXBBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1Cl)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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